butanamide,N-hydroxy-2-[[(4-hydroxyphenyl)sulfonyl](3-pyridinylmethyl)amino]-3-methyl,(2R)-
Description
This compound is a chiral (2R)-configured butanamide derivative featuring a hydroxamic acid moiety (N-hydroxy), a 4-hydroxyphenylsulfonyl group, and a 3-pyridinylmethylamino substituent. Its molecular formula is C₂₁H₂₁N₃O₅S (monoisotopic mass: 427.120192) . The 4-hydroxyphenylsulfonyl moiety enhances hydrogen-bonding interactions, while the 3-pyridinylmethyl group contributes to lipophilicity and target affinity .
Properties
Molecular Formula |
C17H21N3O5S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide |
InChI |
InChI=1S/C17H21N3O5S/c1-12(2)16(17(22)19-23)20(11-13-4-3-9-18-10-13)26(24,25)15-7-5-14(21)6-8-15/h3-10,12,16,21,23H,11H2,1-2H3,(H,19,22)/t16-/m1/s1 |
InChI Key |
MNHOBUYUVJPHRU-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- involves multiple steps, typically starting with the preparation of the butanamide backbone. This is followed by the introduction of the hydroxyphenyl sulfonyl group and the pyridinylmethyl amino group through a series of chemical reactions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, (2R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl sulfonyl group and the pyridinylmethyl amino group play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Formula | Key Differences | Biological Relevance | References |
|---|---|---|---|---|---|
| Target Compound | N-hydroxy, 4-hydroxyphenylsulfonyl, 3-pyridinylmethyl | C₂₁H₂₁N₃O₅S | N/A | Metalloenzyme inhibition (hypothesized) | |
| N-Hydroxy-2-{(4-Methoxyphenyl)SulfonylAmino}-3-Methylbenzamide | 4-methoxyphenylsulfonyl | C₂₁H₂₁N₃O₅S | Methoxy vs. hydroxy on phenyl ring | Reduced polarity; altered pharmacokinetics | |
| 2-{[(4-Chlorophenyl)Sulfonyl]Amino}-3-Methyl-N-[3-(Trifluoromethyl)Phenyl]Butanamide | 4-chlorophenylsulfonyl, trifluoromethylphenyl | C₁₈H₁₇ClF₃N₂O₃S | Chlorine and CF₃ groups | Enhanced lipophilicity; potential protease inhibition | |
| (R)-N-Hydroxy-2-(N-Isopropoxybiphenyl-4-Ylsulfonamido)-4-(2-Phenylacetamido)Butanamide | Isopropoxybiphenylsulfonamido, phenylacetamido | C₂₈H₃₂N₄O₆S | Biphenyl and acetamido groups | MMP-2/9 inhibition (confirmed) | |
| N-(4-Amino-2-Methylphenyl)-2-(2-Methylphenoxy)-Butanamide | 2-methylphenoxy, 4-amino-2-methylphenyl | C₁₈H₂₂N₂O₂ | Phenoxy vs. sulfonamide; amino group | Anticancer activity (reported) |
Key Insights :
Sulfonamide vs. Phenoxy Backbone: The target compound’s sulfonamide group provides stronger hydrogen-bonding capacity compared to phenoxy-based analogs (e.g., ), favoring interactions with enzyme active sites. However, phenoxy derivatives exhibit better membrane permeability due to reduced polarity .
Substituent Effects on Bioactivity: 4-Hydroxyphenylsulfonyl (target) vs. 4-Chlorophenylsulfonyl (): The hydroxyl group enhances solubility and hydrogen bonding but may reduce metabolic stability compared to chlorine’s electron-withdrawing effect . 3-Pyridinylmethyl (target) vs.
Hydroxamic Acid vs. Amide: The N-hydroxy group in the target compound enables chelation of zinc ions in metalloenzymes, unlike non-hydroxamic analogs (e.g., ), which lack this mechanism .
Research Findings and Mechanistic Implications
- Enzyme Inhibition: Hydroxamic acid-containing compounds (target, ) are potent MMP inhibitors, with IC₅₀ values in the nanomolar range for MMP-2/9 . The 4-hydroxyphenylsulfonyl group may mimic collagen substrates, enhancing binding affinity .
- Selectivity : The 3-pyridinylmethyl group in the target compound likely reduces off-target effects compared to bulkier substituents (e.g., biphenyl in ) .
- Synthetic Challenges : Introducing the 4-hydroxyphenylsulfonyl group requires protection/deprotection steps to prevent oxidation, as seen in related syntheses .
Biological Activity
Butanamide, N-hydroxy-2-[4-hydroxyphenyl]sulfonylamino]-3-methyl-(2R)-, also known by its CAS number 779342-04-0, is a complex organic compound with potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H22ClN3O5S
- Molecular Weight : 415.89 g/mol
- IUPAC Name : Butanamide, N-hydroxy-2-[(4-hydroxyphenyl)sulfonylamino]-3-methyl-, hydrochloride, (2R)-
Research indicates that butanamide derivatives often exhibit anti-inflammatory properties. The compound's activity appears to be linked to the inhibition of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses. In vitro studies have demonstrated that certain derivatives can significantly reduce mRNA expression levels of these cytokines without inducing hepatotoxicity in liver cell lines .
Pharmacological Effects
- Anti-inflammatory Activity :
- Cytotoxicity :
Data Tables
| Activity | Measurement | Result |
|---|---|---|
| IL-1β mRNA Expression | qPCR | Significant reduction |
| IL-6 mRNA Expression | qPCR | Significant reduction |
| Cytotoxicity (AML-12) | Cell viability assay | No cytotoxicity observed |
Case Study 1: In Vitro Evaluation
In a study evaluating the anti-inflammatory effects of butanamide derivatives, researchers treated AML-12 cells with various concentrations of the compound. The results indicated a dose-dependent inhibition of IL-1β and IL-6 mRNA expression levels. Western blot analysis confirmed that the phosphorylation of IκBα and STAT3 was significantly reduced in treated cells compared to controls .
Case Study 2: In Vivo Assessment
Further investigations involved administering selected butanamide derivatives in animal models subjected to lipopolysaccharide (LPS) challenges. The treated groups exhibited lower levels of TNF-α and other inflammatory markers compared to untreated groups, suggesting a protective effect against systemic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
